1-Propanoylazetidin-2-one
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Overview
Description
1-Propanoylazetidin-2-one is a heterocyclic compound that belongs to the class of azetidinones These compounds are characterized by a four-membered lactam ring, which is a cyclic amide
Preparation Methods
The synthesis of 1-Propanoylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable β-lactam precursor with a propionylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity. Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
1-Propanoylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-Propanoylazetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Propanoylazetidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Propanoylazetidin-2-one can be compared with other similar compounds, such as:
2-(1-oxopropyl)benzoic acid: Another compound with an oxopropyl group, but with different chemical properties due to the presence of a benzoic acid moiety.
3,4-Dioxymethylene-5-methoxy-1-(1-oxopropyl)benzene: A compound with a benzodioxole structure, which imparts different reactivity and applications
Properties
CAS No. |
186819-35-2 |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-propanoylazetidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-2-5(8)7-4-3-6(7)9/h2-4H2,1H3 |
InChI Key |
SIHJYCUCENYBES-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCC1=O |
Canonical SMILES |
CCC(=O)N1CCC1=O |
Origin of Product |
United States |
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